3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine
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Overview
Description
3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone.
Final Coupling: The final step involves coupling the pyrazole and pyrimidine rings under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathways Involved: The compound affects pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent for cancer.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in having a trifluoromethyl group but differs in the core structure.
Saflufenacil: Contains a trifluoromethyl group and a pyrimidine ring but is used primarily as a herbicide.
Uniqueness
3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine is unique due to its combination of a pyrazole and pyrimidine ring with a trifluoromethyl group, which imparts distinct electronic properties and biological activity.
Properties
IUPAC Name |
5-methyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5/c1-9-7-13(19)23(22-9)14-20-11(10-5-3-2-4-6-10)8-12(21-14)15(16,17)18/h2-8H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFYBWIIBDYTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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